2-(2-Furyl)benzonitrile
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Overview
Description
2-(2-Furyl)benzonitrile is a compound that is part of a broader class of furan derivatives. Furan compounds are known for their aromaticity and reactivity due to the presence of the furan ring, a five-membered oxygen-containing heterocycle. The specific structure of 2-(2-Furyl)benzonitrile includes a benzonitrile group attached to the furan ring, which can influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of furan compounds can be complex, involving multiple steps and various reagents. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, which is a related compound to 2-(2-Furyl)benzonitrile . The synthesis of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives has also been reported, indicating the possibility of synthesizing related compounds through halogenation and isomerization reactions .
Molecular Structure Analysis
The molecular structure of 2-(2-Furyl)benzonitrile is characterized by the presence of a furan ring and a benzonitrile group. The steric configurations of similar compounds, such as 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile, have been studied, revealing the existence of trans and cis isomers . These findings suggest that 2-(2-Furyl)benzonitrile may also exhibit isomerism, which can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Furan compounds undergo various chemical reactions, including electrophilic and radical substitutions. For example, 2-(2-furyl)benzothiazole has been studied for its reactivity in nitration, bromination, and acylation reactions, which predominantly occur at the 5-position of the furan ring . This suggests that 2-(2-Furyl)benzonitrile may also undergo similar reactions, with the potential for further functionalization at specific positions on the furan ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The synthesis and characterization of glass fiber reinforced composites from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile indicate that furan compounds can be incorporated into polymers to enhance certain properties, such as thermal stability and mechanical strength . Although not directly related to 2-(2-Furyl)benzonitrile, these studies provide insight into the potential applications and properties of furan-based materials.
Scientific Research Applications
Synthesis and Chemical Applications
One key area involves the synthesis of complex organic molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, exemplifies the importance of benzonitrile derivatives in medicinal chemistry. The development of efficient synthetic routes for these compounds, overcoming the limitations of traditional methods, underscores their utility in large-scale production and the pharmaceutical industry (Yanan Qiu et al., 2009).
Biological and Environmental Implications
Benzonitrile derivatives also play a significant role in biological applications, such as the study of nitrile-hydrolysing enzymes from bacteria. These enzymes are critical for biocatalysis, offering a method to convert toxic nitrile compounds into less harmful substances, showcasing the environmental and biotechnological importance of these compounds (N. Sulistinah & R. Riffiani, 2018).
Drug Development and Pharmaceutical Research
In pharmaceutical research, benzonitrile derivatives have been identified for their therapeutic potential. Research on benzothiazoles, which share structural similarities with benzonitrile derivatives, highlights the broad spectrum of activities these compounds possess, including antimicrobial, analgesic, and antidiabetic properties. The emphasis on developing chemotherapeutic agents based on these scaffolds indicates the critical role of benzonitrile derivatives in drug discovery (A. Kamal et al., 2015).
Supramolecular Chemistry
Benzonitrile derivatives are also significant in supramolecular chemistry, where their ability to form complex structures through non-covalent interactions finds applications in nanotechnology, polymer processing, and biomedical applications. This versatility makes them invaluable as supramolecular building blocks (S. Cantekin et al., 2012).
Safety and Hazards
2-(2-Furyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
These activities are influenced by the substitution pattern around the nucleus . More research is needed to understand the specific interactions of 2-(2-Furyl)benzonitrile with its targets and the resulting changes.
Biochemical Pathways
These pathways could potentially be affected by 2-(2-Furyl)benzonitrile, leading to downstream effects
Action Environment
. This suggests that the compound’s action could potentially be influenced by environmental conditions.
properties
IUPAC Name |
2-(furan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNEBADSPRURH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402046 |
Source
|
Record name | 2-(2-furyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)benzonitrile | |
CAS RN |
155395-45-2 |
Source
|
Record name | 2-(2-furyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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